2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-ethyl-5-[(4-nitrophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-2-13-18-17-21(19-13)16(23)15(26-17)14(20-9-3-4-10-20)11-5-7-12(8-6-11)22(24)25/h5-8,14,23H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECQBLIXIPPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring fused with a triazole moiety, along with a 4-nitrophenyl and a pyrrolidine substituent. This unique combination may enhance its interaction with biological targets due to the presence of both electron-withdrawing (nitro group) and electron-donating (pyrrolidine) groups.
Research indicates that compounds similar to this compound often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Many thiazole and triazole derivatives act as inhibitors of key enzymes involved in disease processes.
- Antimicrobial Activity : The structural components can interact with microbial DNA gyrase and other targets, leading to antimicrobial effects.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antimicrobial activity against various pathogens. For instance:
- A study on thiazoloquinoxaline hybrids demonstrated promising results as potential DNA gyrase inhibitors, which are crucial for bacterial replication .
Antitumor Activity
Thiazoles are also recognized for their anticancer properties. The compound's design may allow it to interfere with cancer cell proliferation. Key findings include:
- Thiazole-based compounds have shown IC50 values in the low micromolar range against several cancer cell lines .
Case Studies
- Anticonvulsant Properties : A related study identified thiazole-integrated compounds with notable anticonvulsant activity. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring could enhance efficacy .
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, thiazoles with specific substituents demonstrated significant activity against anti-Bcl-2 Jurkat cells .
Comparative Analysis
A comparison of this compound with related compounds reveals its potential advantages:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-(4-Nitrophenyl)-1H-pyrazole | Structure | Anti-inflammatory | Moderate |
| 4-Amino-thiazole | Structure | Broad-spectrum antimicrobial | High |
| Thiazolo[3,2-a]pyrimidine | Structure | Cancer therapy research | Significant |
Wissenschaftliche Forschungsanwendungen
The compound 2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex chemical structure that has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.
Chemical Formula
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
Anti-inflammatory Agents
Recent studies have indicated that compounds similar to this compound exhibit potential as Cyclooxygenase (COX) inhibitors , which are crucial in managing inflammation and pain.
Case Study: COX-II Inhibition
In a recent investigation, various derivatives of thiazole and triazole were synthesized and tested for their COX-II inhibitory activity. One compound from this series demonstrated an IC50 value of 0.011 μM, significantly outperforming existing anti-inflammatory drugs like Rofecoxib .
Antimicrobial Activity
The thiazolo-triazole framework has been associated with antimicrobial properties. Research indicates that modifications to this scaffold can enhance activity against various bacterial strains.
Case Study: Antimicrobial Screening
In a study focusing on thiazole derivatives, several compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The derivatives with nitrophenyl substitutions showed improved antibacterial activity compared to their non-substituted counterparts .
Anticancer Potential
Emerging research suggests that compounds featuring the thiazolo-triazole structure may possess anticancer properties by inducing apoptosis in cancer cells.
Case Study: Cancer Cell Line Testing
A series of thiazole-based compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative exhibited a significant reduction in cell viability at concentrations as low as 10 μM .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
The target compound shares its bicyclic thiazolo-triazole core with several derivatives, differing in substituents and their pharmacological profiles:
Key Observations :
- The pyrrolidinyl group in the target compound may improve solubility via its amine functionality, contrasting with purely aromatic substituents in analogs like 3c or 5b .
- 5g (furan substituent) demonstrates the scaffold's tolerance for heterocyclic moieties, though its biological activity diverges (antimicrobial vs. anticonvulsant) .
Pharmacological Activity
Comparative anticonvulsant and antimicrobial data highlight substituent-driven activity differences:
Key Observations :
- 3c and 5b exemplify how substituents (fluorine vs. propoxy) modulate anticonvulsant selectivity and dual-model efficacy .
- The target compound’s pyrrolidinyl group may enhance blood-brain barrier permeability compared to 3j (4-nitrophenyl alone), though direct activity data are lacking .
- Antimicrobial activity in analogs like 5g suggests the scaffold’s versatility, but the target’s nitro group may favor neurological over antimicrobial applications .
Physicochemical Properties
Critical physicochemical parameters are compared below:
Key Observations :
- The target’s ethyl and pyrrolidinyl groups may lower its melting point compared to 3j (224–226°C) due to reduced crystallinity .
- IR data for 3j (C=N at 1642 cm⁻¹) and 5b (N-N at 1180 cm⁻¹) provide benchmarks for validating the target’s structure .
Key Observations :
- The target’s synthesis may require optimized conditions to accommodate the sterically demanding pyrrolidinyl group, contrasting with simpler aryl analogs like 3j .
- highlights challenges in confirming bicyclic structures via NMR (e.g., distinguishing NH signals), necessitating rigorous spectral analysis for the target .
Q & A
Q. What are the key synthetic strategies for preparing 2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of precursor amines or thioamides under reflux conditions .
- Step 2 : Introduction of the 4-nitrophenyl and pyrrolidine substituents via nucleophilic substitution or Mannich reactions, often using ethanol or methanol as solvents .
- Step 3 : Purification via recrystallization (e.g., using hot ethanol) or column chromatography.
Critical parameters : Temperature (70–80°C), solvent polarity, and catalyst selection (e.g., Bleaching Earth Clay for heterocyclic coupling) significantly impact yields (typically 60–85%) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the hydroxyl (-OH) proton appears as a broad singlet at δ 10–12 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 452.2) .
- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm, C-NO at 1520 cm) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Enhanced solubility via co-solvents (e.g., PEG-400) is common .
- Stability : Stable at room temperature in dark, anhydrous conditions. Degrades under strong acidic/basic conditions or prolonged UV exposure .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Key interactions include H-bonding with the triazole ring and hydrophobic contacts with the 4-nitrophenyl group .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
Example : Docking scores of −8.2 kcal/mol suggest strong affinity for fungal cytochrome P450 enzymes, supporting antifungal potential .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dose-Response Validation : Re-evaluate IC values across multiple assays (e.g., microbial vs. mammalian cell lines) .
- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .
Case Study : Discrepancies in antibacterial activity (MIC: 8–64 µg/mL) were linked to variations in bacterial membrane permeability assays .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and increases yield by 15–20% .
- Solvent Optimization : Replacing ethanol with acetonitrile improves coupling efficiency for the pyrrolidine moiety .
Table 1 : Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 65 | 95 |
| Microwave-assisted | 80 | 97 |
| Solvent-free (neat) | 72 | 93 |
Q. What in vivo models are suitable for evaluating antinociceptive activity?
- Formalin Test : Measures pain response (licking/biting duration) in rodents. Doses of 10–50 mg/kg show 30–60% inhibition of late-phase pain .
- Acetic Acid Writhing : Quantifies abdominal constrictions. ED values correlate with COX-2 inhibition .
Mechanistic Insight : The thiazole-triazole core interacts with TRPV1 receptors, reducing pro-inflammatory cytokine release .
Q. How do structural modifications impact pharmacological properties?
- Electron-Withdrawing Groups (e.g., -NO): Enhance antibacterial activity but reduce solubility.
- Pyrrolidine vs. Piperidine : Pyrrolidine improves blood-brain barrier penetration due to smaller ring size .
Table 2 : Bioactivity of Analogues
| Substituent | Antibacterial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 4-Nitrophenyl | 16 | 12.5 |
| 4-Methoxyphenyl | 64 | 25.8 |
| 3-Fluorophenyl | 32 | 18.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
